molecular formula C18H17NO7 B2861259 3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde CAS No. 568554-59-6

3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde

Cat. No. B2861259
CAS RN: 568554-59-6
M. Wt: 359.334
InChI Key: KFOOITDJSHZTLS-UHFFFAOYSA-N
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Description

“3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C18H17NO7 . It is a derivative of vanillin .


Molecular Structure Analysis

The molecular structure of this compound includes an ethoxy group (C2H5O-), a methoxy group (CH3O-), a benzaldehyde group (C6H5CHO), and a nitro group (NO2) attached to a benzodioxin ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 359.33 Da . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, a boiling point of 563.9±50.0 °C at 760 mmHg, and a flash point of 241.1±32.1 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in the regioselective protection of hydroxyl groups in similar benzaldehydes, contributing to diverse chemical syntheses (Plourde & Spaetzel, 2002).
  • It has applications in the reductive monoalkylation of nitro aryls, showcasing its potential in organic synthesis and chemical transformations (Sydnes, Kuse, & Isobe, 2008).

Material Science and Photonics

  • The compound has been studied in the context of second harmonic generation for ultra-violet and near-infrared wavelength regions, highlighting its potential in photonics and material science (Singh, Singh, Singh, & Singh, 2001).

Organic and Medicinal Chemistry

  • In medicinal chemistry, it serves as a precursor in the synthesis of various compounds with potential biological activities, such as DNA intercalators (Tsoungas & Searcey, 2001).
  • The compound's derivatives have been studied for their antimutagenic effects, indicating its relevance in biological and pharmacological research (Watanabe, Ohta, & Shirasu, 1988).

Future Directions

The future directions for the study and application of this compound are not clear from the available information. It may be used in the synthesis of other compounds or in various chemical reactions .

properties

IUPAC Name

3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-2-24-18-5-12(8-20)3-4-16(18)25-9-13-6-14(19(21)22)7-17-15(13)10-23-11-26-17/h3-8H,2,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOOITDJSHZTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C3COCOC3=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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